molecular formula C12H10N2O B8347095 4-Pyrazinylbenzeneacetaldehyde

4-Pyrazinylbenzeneacetaldehyde

Cat. No.: B8347095
M. Wt: 198.22 g/mol
InChI Key: APYWXZSXXZXTQR-UHFFFAOYSA-N
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Description

4-Pyrazinylbenzeneacetaldehyde is an aromatic aldehyde derivative featuring a pyrazine ring fused to a benzene moiety, with an acetaldehyde functional group. Its structure combines electron-rich aromatic systems with reactive aldehyde groups, enabling applications in cross-coupling reactions and ligand design.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(4-pyrazin-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C12H10N2O/c15-8-5-10-1-3-11(4-2-10)12-9-13-6-7-14-12/h1-4,6-9H,5H2

InChI Key

APYWXZSXXZXTQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC=O)C2=NC=CN=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Pyrazinylbenzeneacetaldehyde with structurally or functionally related aldehydes, based on available literature:

Property This compound 4-Hydroxybenzaldehyde Benzaldehyde Pyrazine-2-carboxaldehyde
Structure Benzene + pyrazine + acetaldehyde Benzene + hydroxyl + aldehyde Benzene + aldehyde Pyrazine + aldehyde
Solubility Insufficient data Soluble in polar solvents (e.g., ethanol, DMSO) Miscible in organic solvents Moderate solubility in water
Bioactivity No reported studies Anticancer, anti-inflammatory Low toxicity, flavoring agent Antimicrobial, enzyme inhibition
Synthetic Utility Potential ligand or intermediate Precursor for coumarins, flavonoids Widely used in perfumery, dyes Building block for coordination complexes
Thermal Stability Unknown Stable up to 200°C Decomposes above 180°C Stable under inert conditions

Key Observations:

  • However, its bioactivity remains unexplored, unlike 4-hydroxybenzaldehyde, which shows anticancer and anti-inflammatory properties .
  • Reactivity: The electron-deficient pyrazine ring may alter aldehyde reactivity compared to simpler analogs. For example, pyrazine-2-carboxaldehyde is known to form stable Schiff bases with amines , suggesting similar behavior in this compound.

Limitations and Research Recommendations

The lack of direct studies on this compound necessitates caution in extrapolating data from analogs. Key priorities for future research include:

Synthetic Characterization : Elucidate solubility, stability, and reactivity under varying conditions.

Comparative Studies : Directly compare with pyrazine-2-carboxaldehyde and benzeneacetaldehyde derivatives to assess structural advantages.

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